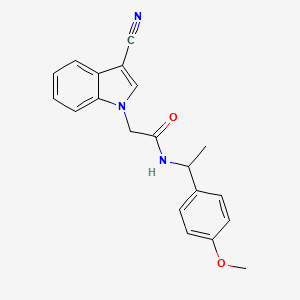amine CAS No. 745007-45-8](/img/structure/B2399934.png)
[2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,4-Dimethoxyphenyl)ethylamine” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular formula of “2-(3,4-Dimethoxyphenyl)ethylamine” is C14H23NO2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
[2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine has a variety of scientific research applications. It has been studied for its potential to be used in the synthesis of various compounds, such as β-aminoketones and β-aminoalcohols. It has also been studied for its potential to be used as a ligand in coordination chemistry. Additionally, this compound has been studied for its potential to be used as a catalyst in the synthesis of various compounds, such as amides and peptides.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine is not fully understood. However, it is believed that this compound acts as an amine catalyst, which helps to facilitate the reaction of various compounds. Additionally, this compound may also act as an acid catalyst, which helps to catalyze the formation of amides and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have an effect on the central nervous system, as it has been found to bind to certain receptors in the brain. Additionally, this compound may also have an effect on the cardiovascular system, as it has been found to interact with certain proteins involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine in lab experiments include its high yield, its low cost, and its ability to catalyze the synthesis of various compounds. The limitations of using this compound in lab experiments include its potential to cause adverse effects on the central nervous system and cardiovascular system, as well as its potential to cause allergic reactions in some individuals.
Future Directions
The future directions for [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine include further research into its potential to be used in the synthesis of various compounds, its potential to be used as a ligand in coordination chemistry, and its potential to be used as a catalyst in the synthesis of amides and peptides. Additionally, further research should be conducted into its potential biochemical and physiological effects, as well as its potential to cause adverse effects on the central nervous system and cardiovascular system. Finally, further research should be conducted into the safety and efficacy of this compound in various lab experiments.
Synthesis Methods
[2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine can be synthesized in a variety of ways. One method involves the reaction of 2-methylpropyl amine with 3,4-dimethoxybenzaldehyde. The reaction is catalyzed by piperidine and yields this compound in an 80-90% yield. Another method involves the reaction of 2-methylpropyl amine with 3,4-dimethoxybenzoyl chloride. This reaction is also catalyzed by piperidine and yields this compound in a 95-98% yield.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(2)10-15-8-7-12-5-6-13(16-3)14(9-12)17-4/h5-6,9,11,15H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHYIIQNBDAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2399853.png)

![Methyl 4-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2399857.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)
![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)
![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)


